5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride
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Overview
Description
5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride is a synthetic compound known for its potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a fluorine atom, a piperazine ring, and an indazole core. It has garnered interest due to its potential biological activities and its role in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of high-performance liquid chromatography (HPLC) for purification and the implementation of large-scale reactors to accommodate the reaction conditions. The choice of solvents, temperature control, and reaction time are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol. Substitution reactions can introduce various functional groups, such as halides or amines.
Scientific Research Applications
5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride involves its interaction with specific molecular targets. One known target is the cytochrome P450 2D6 enzyme, where the compound acts as a mechanism-based inactivator . This interaction leads to the formation of a protein adduct, resulting in the inhibition of the enzyme’s activity. The compound’s structure allows it to bind to the active site of the enzyme, leading to its inactivation.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine: Known for its potent inhibition of cytochrome P450 2D6.
5-Fluoro-2-methoxy-4-(4-methyl-1-piperazinyl)aniline: Studied for its potential biological activities.
Uniqueness
5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride is unique due to its specific chemical structure, which includes a fluorine atom and an indazole core. This structure contributes to its distinct biological activities and its potential as a therapeutic agent.
Properties
Molecular Formula |
C20H23ClFN5O |
---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
5-fluoro-2-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]indazole-7-carboxamide;hydrochloride |
InChI |
InChI=1S/C20H22FN5O.ClH/c1-24-6-8-25(9-7-24)12-14-2-4-17(5-3-14)26-13-15-10-16(21)11-18(20(22)27)19(15)23-26;/h2-5,10-11,13H,6-9,12H2,1H3,(H2,22,27);1H |
InChI Key |
ZTBBXGKMWKMPII-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)N3C=C4C=C(C=C(C4=N3)C(=O)N)F.Cl |
Origin of Product |
United States |
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